molecular formula C9H12N4 B13210694 3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile

3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile

Cat. No.: B13210694
M. Wt: 176.22 g/mol
InChI Key: SZCBJVFHVPKEBR-UHFFFAOYSA-N
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Description

3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile is a compound that features both an imidazole ring and a cyclopentane ring. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The cyclopentane ring adds a unique structural aspect to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amido-nitrile with a suitable cyclopentane derivative under nickel-catalyzed conditions. The reaction proceeds through a series of steps including addition to the nitrile, proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its imidazole moiety which is known to interact with various biological targets.

Mechanism of Action

The mechanism of action of 3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar biological activities.

    Histidine: An amino acid containing an imidazole ring, important in various biological processes.

    Metronidazole: An antimicrobial drug containing an imidazole ring.

Uniqueness

3-Amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile is unique due to the presence of both an imidazole ring and a cyclopentane ring. This combination of structural features may confer unique biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

3-amino-3-(1H-imidazol-2-yl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C9H12N4/c10-6-7-1-2-9(11,5-7)8-12-3-4-13-8/h3-4,7H,1-2,5,11H2,(H,12,13)

InChI Key

SZCBJVFHVPKEBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C#N)(C2=NC=CN2)N

Origin of Product

United States

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